Dimethylsilane

Vue d'ensemble

Description

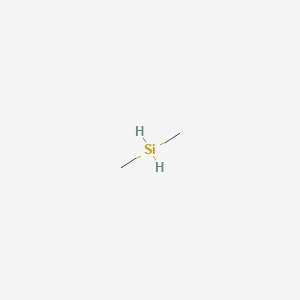

Dimethylsilane is an organosilicon compound with the chemical formula C₂H₈Si. It is a colorless, flammable gas that is used in various chemical processes, including chemical vapor deposition.

Méthodes De Préparation

Dimethylsilane can be synthesized through several methods. One common synthetic route involves the reduction of dimethyldichlorosilane with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Another method includes the reaction of dimethylchlorosilane with a Grignard reagent .

Industrial production of this compound often involves the hydrolysis of dimethyldichlorosilane in the presence of a base, followed by purification through distillation. This method is preferred due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Thermal Decomposition and Radical Pathways

DMS undergoes thermal decomposition in gas-phase reactions, producing intermediates like dimethylsilylene (Si(CH₃)₂) and methylsilene (CH₂=SiH(CH₃)) under high-temperature conditions (e.g., in hot-wire CVD processes). Key products include:

-

1,1,2,2-Tetramethyldisilane (TMDS) : Formed via silylene insertion into the Si–H bond of DMS .

-

1,3-Dimethyl-1,3-disilacyclobutane (DMDSCB) : Generated through self-dimerization of dimethylsilylene or methylsilene .

-

Trimethylsilane (TriMS) : Resulting from radical recombination .

Table 1: Thermal Decomposition Products of DMS

| Product | Formation Mechanism | Dominant Conditions |

|---|---|---|

| TMDS | Silylene insertion | Low filament temperatures |

| DMDSCB | Silylene/silene dimerization | Short reaction times |

| TriMS | Radical recombination | High-temperature regimes |

H-Abstraction Reactions

DMS participates in H-abstraction reactions with radicals like H and CH₃, critical in combustion and oxidation processes. Computational studies reveal:

-

Lower Barrier Energies for Si–H vs. C–H Abstraction :

-

Abstraction from the secondary Si–H site in DMS has barriers of 4.3 kcal/mol (H attack) and 10.0 kcal/mol (CH₃ attack) , significantly lower than equivalent C–H sites in propane .

-

Primary C–H abstraction in DMS exhibits higher barriers (~10.8 kcal/mol for H attack) compared to propane (10.4 kcal/mol), attributed to electron-affinitive regions at carbon sites .

-

Table 2: Barrier Energies for H-Abstraction (kcal/mol)

| Reaction Site | H Radical Attack | CH₃ Radical Attack |

|---|---|---|

| DMS (Secondary Si–H) | 4.3 | 10.0 |

| Propane (Secondary C–H) | 8.2 | 12.8 |

| DMS (Primary C–H) | 10.8 | 14.3 |

Hydrolysis and Condensation

While DMS is less reactive toward hydrolysis compared to chlorinated silanes, it can undergo controlled hydrolysis in the presence of catalysts:

-

Hydrogen Elimination : Liberates H₂ when exposed to Lewis acids (e.g., AlCl₃) or noble metals (Pt, Pd) .

-

Oligomerization : Forms polysilanes via sodium–potassium alloy-mediated polymerization .

Radical Chain Reactions in Combustion

DMS combustion involves radical propagation steps:

-

Chain Initiation : Si–H bond cleavage generates silyl radicals ((CH₃)₂SiH·) .

-

Chain Branching : Radicals react with O₂, forming siloxanes and SiO₂ particulates .

Table 3: Rate Constants for Key Combustion Reactions (cm³/mol·s)

| Reaction | Temperature (K) | Rate Constant (k) |

|---|---|---|

| (CH₃)₂SiH₂ + H → (CH₃)₂SiH· + H₂ | 800–1200 | 2.1×10⁻¹⁰ – 5.6×10⁻⁹ |

| (CH₃)₂SiH· + O₂ → SiO₂ + CH₃O· | 1000–1500 | 1.3×10⁻¹² – 3.8×10⁻¹¹ |

Catalytic Functionalization

DMS reacts with halides or alkoxides in the presence of Cu or Pt catalysts:

Applications De Recherche Scientifique

Chemical Synthesis

Dimethylsilane is extensively used as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecules in pharmaceuticals and agrochemicals.

Key Applications:

- Hydrosilylation Reactions: DMS can be used as a hydrosilane, facilitating the addition of silicon to unsaturated organic compounds, thus forming siloxanes.

- Reducing Agent: It acts as a mild reducing agent in organic transformations, particularly in the reduction of carbonyl compounds .

Silicone Production

DMS is crucial for producing silicone polymers, which are utilized in numerous applications due to their flexibility, thermal stability, and resistance to moisture.

Applications:

- Sealants and Adhesives: Silicones derived from DMS are employed in construction and automotive industries for sealing joints and bonding materials.

- Coatings: Silicone coatings provide protective barriers against environmental damage and enhance the durability of substrates .

Surface Modification

This compound is used to modify surfaces to improve properties such as adhesion and hydrophobicity. This is particularly relevant in the electronics industry.

Applications:

- Semiconductor Devices: DMS enhances the performance of semiconductor devices by modifying surface characteristics, which is vital for device efficiency .

- Nanotechnology: It aids in functionalizing nanoparticles, improving their stability and reactivity for applications in drug delivery systems .

Materials Science

In materials science, DMS contributes to the synthesis of novel materials with unique properties.

Applications:

- Polymer Synthesis: DMS is used to create high-performance polymers with tailored properties for specific applications .

- Nanocomposites: It plays a role in developing nanocomposites that exhibit improved mechanical properties and thermal stability .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Hydrosilylation, reduction reactions |

| Silicone Production | Sealants, adhesives, coatings |

| Surface Modification | Semiconductor devices, nanomaterials |

| Materials Science | Polymer synthesis, nanocomposites |

Case Study 1: Use of this compound in Organic Synthesis

A study demonstrated that this compound effectively facilitated the hydrosilylation of alkenes to produce siloxanes with high yields. The reaction conditions were optimized for temperature and catalyst type, showcasing DMS's utility as a reagent in organic chemistry.

Case Study 2: this compound in Semiconductor Manufacturing

Research highlighted the role of this compound in enhancing the adhesion properties of thin films on semiconductor substrates. The modification improved device performance by reducing defects at interfaces.

Mécanisme D'action

The mechanism of action of dimethylsilane involves its ability to undergo various chemical transformations. The compound can act as a reducing agent, donating electrons to other molecules. It can also participate in substitution reactions, where its silicon-hydrogen bonds are replaced by other functional groups. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparaison Avec Des Composés Similaires

Dimethylsilane can be compared with other silanes such as methylsilane, trimethylsilane, and tetramethylsilane. While all these compounds share similar chemical properties, this compound is unique due to its specific reactivity and lower molecular weight. This makes it particularly useful in applications requiring a lighter and more reactive silane .

Similar compounds include:

- Methylsilane (CH₃SiH₃)

- Trimethylsilane ((CH₃)₃SiH)

- Tetramethylsilane ((CH₃)₄Si)

Each of these compounds has its own unique set of properties and applications, but this compound stands out for its versatility and reactivity in various chemical processes .

Propriétés

IUPAC Name |

dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8Si/c1-3-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHZUDXTHNMNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH2]C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110477-50-4 | |

| Details | Compound: Silane, dimethyl-, homopolymer | |

| Record name | Silane, dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110477-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

60.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-74-6 | |

| Record name | Dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.